![molecular formula C40H26 B1591921 9-(2-萘基)-10-[4-(1-萘基)苯基]蒽 CAS No. 667940-34-3](/img/structure/B1591921.png)
9-(2-萘基)-10-[4-(1-萘基)苯基]蒽
描述
“9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene” is a chemical compound with the molecular formula C40H26 . It has an average mass of 506.634 Da and a monoisotopic mass of 506.203461 Da .
Synthesis Analysis
A series of anthracene-based derivatives, including “9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene”, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Molecular Structure Analysis
The molecular structure of “9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene” is complex, with a large number of carbon and hydrogen atoms . The packing structures of these compounds were influenced by the terminal substitutions .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 677.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 95.9±0.8 kJ/mol and a flash point of 367.5±24.2 °C . The index of refraction is 1.748, and the molar refractivity is 171.4±0.3 cm3 . It has no H bond acceptors or donors, and it has 3 freely rotating bonds . The ACD/LogP is 12.31 .科学研究应用
OLED材料和器件
9-(2-萘基)-10-[4-(1-萘基)苯基]蒽及其衍生物已被广泛研究,用于有机发光二极管(OLED)的应用。这些化合物表现出高玻璃转变温度和稳健的光物理和电化学性质,使它们适用于OLED中的蓝色主体材料。使用这些材料时观察到了增强的OLED器件性能,具有深蓝色坐标和高器件寿命 (Wee et al., 2011)。此外,利用取代茚基的10-蒽基蒽衍生物作为蓝色主体材料的OLED实现了高效和颜色稳定的性能 (Xia et al., 2010)。
电致发光材料
这些蒽衍生物也被研究其电致发光性能。这些材料在紫外/荧光溶液光谱中显示出强烈的发射,并被认为在OLED应用中具有潜力,特别是对于蓝色OLED,由于其高热稳定性和宽带隙 (Sarsah et al., 2013)。
分子设计和性能
蒽衍生物的分子取向和设计对于在OLED中实现高效率至关重要。研究表明,引入庞大的周围取代基和精心设计的分子取向可以显著提高深蓝色电致发光材料的性能。这些材料的立体屏蔽设计对于增强分子间间距和减少电子耦合至关重要,从而提高器件性能 (Yang et al., 2021)。
电荷传输和光发射
一些9-(2-萘基)-10-[4-(1-萘基)苯基]蒽的衍生物表现出良好的电荷传输性能和光致发光量子产率。这些性质表明它们在多功能光电子器件中的潜在应用,结合了电荷传输和光发射 (Li et al., 2015)。
属性
IUPAC Name |
9-naphthalen-2-yl-10-(4-naphthalen-1-ylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-12-31-26-32(25-20-27(31)10-1)40-37-17-7-5-15-35(37)39(36-16-6-8-18-38(36)40)30-23-21-29(22-24-30)34-19-9-13-28-11-3-4-14-33(28)34/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQICFLRSLDXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC8=CC=CC=C87 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610230 | |
| Record name | 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Naphthyl)-10-[4-(1-naphthyl)phenyl]anthracene | |
CAS RN |
667940-34-3 | |
| Record name | 9-(Naphthalen-2-yl)-10-[4-(naphthalen-1-yl)phenyl]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-naphtalenyl)-10-[4-(1-naphtalenyl)phenyl]anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



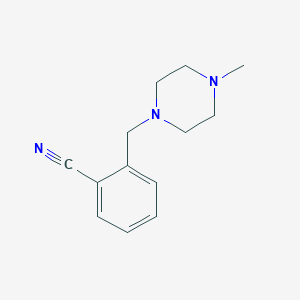
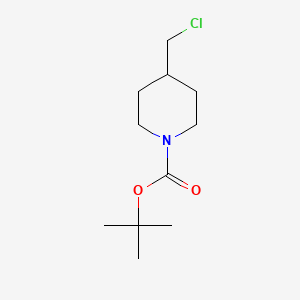
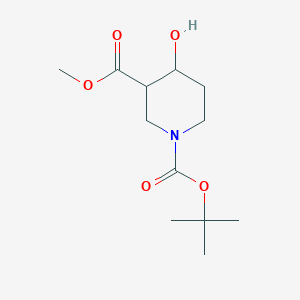
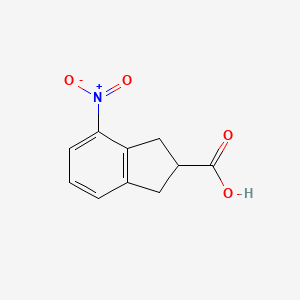
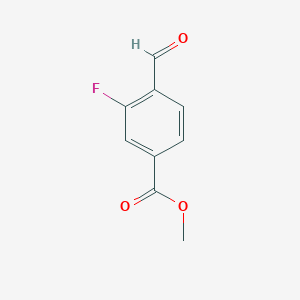
![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)
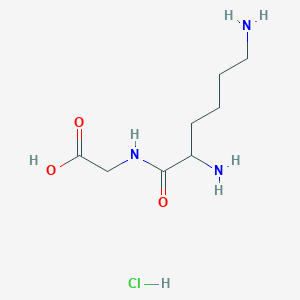
![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)
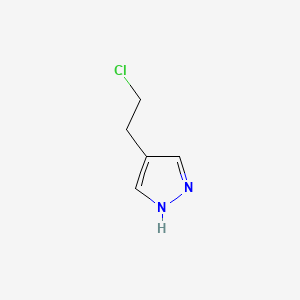
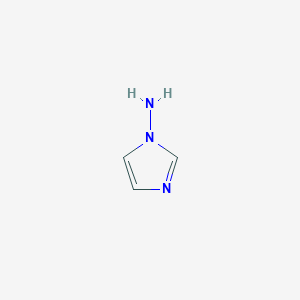
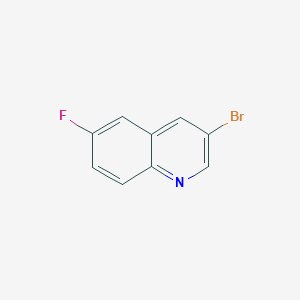
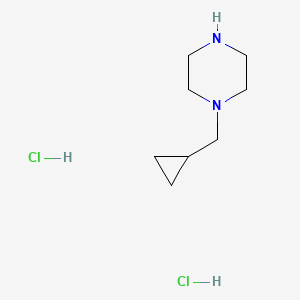
![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1591858.png)
![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)